molecular formula C13H24N2O2 B13335008 Tert-butyl 2-(4-piperidyl)azetidine-1-carboxylate

Tert-butyl 2-(4-piperidyl)azetidine-1-carboxylate

Cat. No.: B13335008
M. Wt: 240.34 g/mol
InChI Key: XPXSRXSVURNUTE-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-piperidyl)azetidine-1-carboxylate is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a piperidine ring linked to an azetidine ring, both of which are privileged structures in pharmaceutical development due to their influence on a molecule's physicochemical properties and their ability to interact with biological targets. The tert-butyloxycarbonyl (Boc) protecting group is a critical feature, safeguarding the amine functionality during synthetic sequences and allowing for selective deprotection under mild acidic conditions to generate the free amine for further derivatization. Compounds with this specific azetidine-piperidine backbone serve as key synthetic intermediates or core scaffolds in the exploration of new therapeutic agents. Similar compounds require storage in a cool, dark, and sealed environment, typically at 2-8°C, to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 2-piperidin-4-ylazetidine-1-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-6-11(15)10-4-7-14-8-5-10/h10-11,14H,4-9H2,1-3H3

InChI Key

XPXSRXSVURNUTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis generally proceeds via the formation of a protected azetidine core, followed by functionalization with the piperidyl group and subsequent carbamate formation. The key steps include:

This approach ensures regioselectivity and high yield, with the carbamate group providing stability during subsequent reactions.

Preparation of the Azetidine Core

Methodology:

  • The azetidine ring is typically synthesized via intramolecular cyclization of amino alcohols or amino esters. A common route involves the nucleophilic substitution of a suitable halide or tosylate precursor with an amine, followed by ring closure under basic conditions.
  • Alternatively, reductive cyclization of open-chain precursors, such as β-amino esters, can be employed, often under catalytic hydrogenation or using strong reducing agents like lithium aluminum hydride.

Reference Data:

  • In patent WO2014200786A1, a process involving lactone intermediates was used to generate azetidine derivatives, which can be adapted for the synthesis of tert-butyl azetidine derivatives by incorporating tert-butyl carbamate protection early in the synthesis.

Introduction of the Tert-Butyl Carbamate Group

Methodology:

  • The tert-butyl carbamate group is introduced via reaction with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine or diisopropylethylamine.
  • The reaction typically occurs in an inert solvent like dichloromethane at low temperatures (0–25°C) to prevent side reactions.

Reaction Scheme:

Azetidine-NH + Boc-Cl → Azetidine-NH-CO-OtBu

Notes:

  • The Boc group acts as a protecting group for the amino functionality during subsequent coupling steps.
  • The process is well-documented in carbamate synthesis protocols and is compatible with azetidine ring systems.

Coupling with 4-Piperidyl Derivatives

Methodology:

  • The 4-piperidyl fragment can be introduced via nucleophilic substitution or amide bond formation .
  • Commonly, piperidine derivatives bearing leaving groups (e.g., halides, mesylates) are reacted with the azetidine core under basic or catalytic conditions.
  • Alternatively, amide coupling using coupling reagents such as EDCI/HOBt or DCC can be employed to form the linkage.

Representative Reaction:

Azetidine-COOH + 4-piperidylamine → Amide linkage

Research Findings:

  • Patent WO2014200786A1 describes the coupling of lactone-derived intermediates with piperidine derivatives, which can be adapted for this compound’s synthesis by selecting appropriate amino or acid precursors.

Final Purification and Characterization

  • The crude product is purified via column chromatography or recrystallization .
  • Structural confirmation involves NMR spectroscopy , mass spectrometry , and X-ray crystallography to verify regio- and stereochemistry.

Data Tables Summarizing Key Reaction Conditions

Step Reagents Solvent Temperature Time Yield Notes
Azetidine ring formation Amino alcohol + halide DMSO or DMF 80–120°C 12–24 h 60–85% Intramolecular cyclization
Boc protection Boc-Cl + base Dichloromethane 0–25°C 2–4 h 85–95% Protects amino group
Coupling with piperidyl derivative Piperidyl derivative + coupling reagent DMF or DCM 0–25°C 4–12 h 70–90% Amide bond formation

Research Discoveries and Innovations

  • Patents such as WO2014200786A1 highlight scalable processes for azetidine derivatives, emphasizing the importance of protecting groups and selective functionalization.
  • Recent studies have optimized reaction conditions to improve yields and purity, including the use of microwave-assisted synthesis and flow chemistry for large-scale production.
  • Spectroscopic advances facilitate the precise characterization of stereochemistry and conformational features, critical for biological activity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-piperidyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including the presence of catalysts or solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of substituted azetidine derivatives.

Scientific Research Applications

Tert-butyl 2-(4-piperidyl)azetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-piperidyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Reactivity

Tert-butyl 3-(1-Hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate (1h)
  • Structure : Features a 4-methoxyphenyl group at the 2-position and a 1-hydroxybutyl chain at the 3-position of the azetidine ring.
  • The hydroxybutyl chain introduces a polar, oxidizable group, necessitating careful handling under oxidative conditions.
  • Synthesis : Prepared via preparative HPLC with 42% yield, lower than simpler analogs due to steric hindrance from substituents .
Tert-butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate
  • Structure : Incorporates a nitro-chloroaniline substituent on the piperidine ring.
  • Reactivity : The nitro and chloro groups facilitate nucleophilic aromatic substitution, making this compound a precursor for benzimidazolone derivatives (e.g., inhibitors of 8-oxo-guanine DNA glycosylase) .
  • Applications : Used in multi-step syntheses targeting enzyme inhibitors, highlighting its role in introducing halogenated aromatic motifs .
Tert-butyl (2R)-2-(2-chloroacetyl)azetidine-1-carboxylate
  • Structure : Contains a chloroacetyl group at the 2-position of the azetidine ring.
  • Reactivity : The chloroacetyl group acts as a leaving group, enabling alkylation or cross-coupling reactions. Its stereochemistry (R-configuration) may influence chiral drug synthesis.
  • Purity and Handling : Available at ≥97% purity, with specific storage requirements due to moisture sensitivity .

Functional Group Impact on Physicochemical Properties

Compound Key Substituents LogP (Predicted) Solubility Stability Notes
Tert-butyl 2-(4-piperidyl)azetidine-1-carboxylate 4-Piperidyl, Boc-protected ~2.1 Moderate in DCM Stable under basic conditions
Compound 1h 4-Methoxyphenyl, hydroxybutyl ~1.8 Low in water Sensitive to oxidation
Tert-butyl 4-(nitro-chloroanilino)piperidine-1-carboxylate Nitro, chloro ~3.5 Poor in polar solvents Light-sensitive
Tert-butyl (2R)-2-(2-chloroacetyl)azetidine-1-carboxylate Chloroacetyl ~1.9 High in DCM Hydrolysis-prone in acidic conditions
  • LogP Trends : Bulky hydrophobic groups (e.g., tert-butylphenyl in 1j ) increase LogP, reducing aqueous solubility. Polar substituents (e.g., hydroxybutyl in 1h) lower LogP but may compromise membrane permeability.
  • Stability : Boc-protected amines generally resist nucleophilic attack but cleave under strong acids (e.g., TFA). Chloroacetyl derivatives require anhydrous conditions to prevent hydrolysis .

Biological Activity

Tert-butyl 2-(4-piperidyl)azetidine-1-carboxylate is an azetidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound features a tert-butyl group and a piperidyl moiety, which may influence its interactions with various biological targets, including neurotransmitter receptors.

  • Molecular Formula : C12_{12}H20_{20}N2_2O2_2
  • Molecular Weight : Approximately 240.34 g/mol
  • Structure : The compound consists of a piperidine ring attached to an azetidine structure, which is significant for its biological activity.

Research indicates that this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The presence of the piperidyl group is believed to enhance the binding affinity to central nervous system targets, making it a candidate for addressing neurological and psychological conditions such as anxiety and depression.

Biological Activities

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameMechanism of ActionBiological Activity
This compoundPotential modulation of neurotransmitter systemsCandidate for treating anxiety and depression
Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylateJAK pathway modulationAnti-inflammatory effects; potential in autoimmune diseases
M4 (related compound)β-secretase and acetylcholinesterase inhibitorProtective effects against amyloid-induced toxicity

Case Studies

  • In Vitro Studies :
    • A study assessing the effects of related azetidine derivatives on neuronal cell lines indicated that these compounds could significantly reduce oxidative stress markers while enhancing cell viability against neurotoxic insults .
  • In Vivo Models :
    • Animal models have been utilized to evaluate the efficacy of similar compounds in reducing symptoms associated with neurodegenerative diseases. For instance, compounds with structural similarities have shown promise in alleviating behavioral deficits in models of Alzheimer’s disease .

Q & A

Q. How can the compound’s stability in aqueous buffers be improved for in vivo studies?

  • Methodological Answer :
  • pH optimization : Maintain buffers at pH 5–6 to minimize hydrolysis of the Boc group .
  • Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) .
  • Co-solvents : Use cyclodextrins or PEG-400 to enhance solubility and prevent aggregation .

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